methyl 4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-[1-(1-benzofuran-2-yl)propan-2-ylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c1-13(11-16-12-15-5-3-4-6-18(15)25-16)20-26(22,23)17-9-7-14(8-10-17)19(21)24-2/h3-10,12-13,20H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSUWXGPRWFLCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as the benzofuran derivatives 5-apb and 6-apb, are known to interact withmonoamine transporters and 5-HT receptors . These targets play a crucial role in neurotransmission, particularly in the regulation of mood, appetite, and sleep.
Mode of Action
It can be inferred from similar compounds that it may act as asubstrate-type releaser at dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT) . This means that the compound may bind to these transporters and induce the release of neurotransmitters, thereby influencing neural signaling.
Biochemical Pathways
Given its potential interaction with monoamine transporters, it can be inferred that it may influence themonoaminergic pathways , particularly those involving dopamine, norepinephrine, and serotonin. These pathways play key roles in various physiological processes, including mood regulation, reward, and cognition.
Result of Action
Similar benzofuran derivatives have been found to inducedose-related elevations in extracellular dopamine and serotonin in the brain , suggesting that this compound may have similar effects. These effects could potentially lead to changes in mood, cognition, and behavior.
Biological Activity
Methyl 4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)benzoate is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H19NO5S
- Molecular Weight : 373.42 g/mol
- CAS Number : 2034611-27-1
The compound features a benzofuran moiety, which is known for its significant biological activities, particularly in anticancer and antimicrobial applications.
1. Antitumor Activity
Numerous studies have indicated that benzofuran derivatives possess potent antitumor properties. This compound may share similar properties due to the presence of the benzofuran structure.
- Mechanism of Action : Benzofuran compounds are believed to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases and modulation of cell cycle regulators .
- Research Findings : A study highlighted that compounds with benzofuran structures demonstrated significant cytotoxic effects against various cancer cell lines, including ovarian and lung cancers. For example, compounds derived from benzofuran exhibited IC50 values in the micromolar range against human ovarian cancer cell lines, indicating strong potential for further development as anticancer agents .
2. Antimicrobial Activity
Benzofuran derivatives are also recognized for their antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains.
- Mechanism : The antimicrobial action is often attributed to the disruption of bacterial cell membranes and interference with metabolic pathways .
- Case Study : In vitro studies have shown that related benzofuran compounds exhibit broad-spectrum antimicrobial activity, suggesting that this compound may also demonstrate similar effects .
Research Data Table
| Activity Type | Compound | Target Cells/Organisms | IC50/Effectiveness |
|---|---|---|---|
| Antitumor | Benzofuran Derivatives | Ovarian Cancer (A2780) | IC50 = 12 μM |
| Antimicrobial | Related Compounds | Various Bacterial Strains | Varies (effective) |
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The introduction of the sulfamoyl group is a critical step that enhances the compound's biological activity.
Synthetic Route Overview
- Formation of the benzofuran ring.
- Introduction of the sulfamoyl group.
- Final assembly with the benzoate moiety.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following compounds share the methyl 4-sulfamoylbenzoate scaffold but differ in substituents attached to the sulfamoyl nitrogen:
Physical and Chemical Properties
- Lipophilicity : The benzofuran-propan-2-yl group in the target compound enhances lipophilicity compared to the 4-methoxybenzyl (1i) or benzo[d][1,3]dioxol substituents, which have oxygen atoms contributing to polarity .
- Stability : The ester group in all compounds is susceptible to hydrolysis, but the benzofuran’s aromatic stability may mitigate degradation compared to hydroxyl-containing analogs (e.g., CAS 1396635-81-6) .
Q & A
Q. What are the standard synthetic routes for methyl 4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)benzoate, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves sequential functionalization of the benzofuran and benzoate moieties. For example:
- Benzofuran Synthesis : A [3,3]-sigmatropic rearrangement followed by aromatization can generate the benzofuran core (e.g., using NaH/THF for deprotonation and cyclization, as in ).
- Sulfamoyl Functionalization : Introduce the sulfamoyl group via nucleophilic substitution, employing reagents like sulfamoyl chloride. For benzoate derivatives, coupling reactions with activated esters (e.g., using anhydrous K₂CO₃ in DMF) are common ().
- Characterization : Use H/C NMR to confirm regiochemistry (e.g., δ 2.86 ppm for isopropyl protons in sulfamoyl groups, ) and LC-MS to verify purity. X-ray crystallography (using SHELX programs for refinement, ) resolves ambiguous stereochemistry.
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Analyze splitting patterns (e.g., doublets for benzofuran protons at δ 6.5–7.5 ppm, ) and sulfamoyl NH signals (δ ~9.96 ppm, ).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] for CHNOS requires m/z 386.1067).
- X-Ray Diffraction (XRD) : Resolve crystal packing and bond angles using SHELXL (). For amorphous samples, FT-IR identifies key functional groups (e.g., S=O stretches at ~1350 cm).
Q. How does the solubility and stability of this compound vary under different experimental conditions?
Methodological Answer:
- Solubility Screening : Test in DMSO (high solubility for polar groups like sulfamoyl), THF (moderate for benzofuran), and aqueous buffers (pH-dependent due to the benzoate ester).
- Stability Studies : Monitor degradation via HPLC under acidic/basic conditions (e.g., ester hydrolysis at pH >10) and thermal stress (TGA/DSC). For light-sensitive benzofuran derivatives, use amber vials and inert atmospheres ().
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfamoyl coupling step, and what are common side reactions?
Methodological Answer:
- Optimization Strategies :
- Use coupling agents like EDCI/HOBt to activate the carboxylic acid ().
- Control temperature (0–5°C for exothermic sulfamoylation, ) and stoichiometry (1.2–1.5 equivalents of sulfamoyl chloride).
- Side Reactions :
- Over-sulfonylation (mitigated by slow reagent addition).
- Ester hydrolysis (prevented by anhydrous conditions, ). Validate purity via TLC (Rf comparison with standards) and F NMR if fluorinated byproducts form.
Q. What mechanistic insights explain contradictory reactivity patterns in benzofuran-sulfamoyl systems?
Methodological Answer:
- Electronic Effects : The benzofuran’s electron-rich aromatic ring may deactivate the sulfamoyl group toward electrophilic attacks. DFT calculations (e.g., Gaussian) model charge distribution.
- Steric Hindrance : Bulky isopropyl groups on the sulfamoyl nitrogen () reduce nucleophilicity. Compare reactivity with less hindered analogs (e.g., methyl vs. isopropyl derivatives).
- Validation : Kinetic studies (e.g., monitoring by in-situ IR) and isotopic labeling (e.g., N sulfamoyl groups) clarify rate-determining steps.
Q. How can computational methods guide the design of derivatives with improved bioactivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding affinity to targets like phospholipase A2α (). Focus on the sulfamoyl group’s H-bonding potential.
- QSAR Models : Correlate substituent effects (e.g., benzofuran methyl groups) with activity. Train models using datasets from analogs (e.g., ’s thiophene-acetamide derivatives).
- ADMET Prediction : SwissADME estimates logP (target <5 for blood-brain barrier penetration) and CYP450 inhibition risks.
Q. What strategies resolve discrepancies in crystallographic data for structurally similar analogs?
Methodological Answer:
- Data Collection : Use synchrotron radiation for high-resolution datasets (≤1.0 Å). For twinned crystals, apply SHELXD for structure solution ().
- Refinement : Restrain anisotropic displacement parameters for sulfamoyl oxygens. Validate with R and electron density maps (e.g., omit maps for ambiguous regions).
- Cross-Validation : Compare with PDB entries of related benzofuran esters (e.g., ’s benzoate derivatives).
Methodological Notes for Data Contradictions
- Synthetic Yields : Reproducibility issues may arise from trace moisture (use molecular sieves) or reagent quality (validate via H NMR of precursors).
- Biological Activity : Discrepancies in IC values across studies may reflect assay conditions (e.g., serum protein binding). Normalize data using internal controls ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
